

Amoxicilloic Acid: A Comprehensive Review for Drug Development Professionals

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Compound of Interest

Compound Name: Amoxicilloic acid

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An In-depth Technical Guide

Introduction

Amoxicilloic acid is a primary degradation product of amoxicillin, a widely prescribed β -lactam antibiotic. The formation of **amoxicilloic acid** occurs through the hydrolysis of the β -lactam ring of the parent drug. This degradation product is of significant interest to researchers, clinicians, and pharmaceutical scientists due to its implications in amoxicillin efficacy, stability, and, most notably, its role in mediating allergic reactions. This technical guide provides a comprehensive overview of the current literature on **amoxicilloic acid**, focusing on its formation, chemical properties, analytical determination, and immunological effects. The information presented herein is intended to serve as a valuable resource for professionals involved in drug development, quality control, and allergy research.

Chemical Properties and Formation of Amoxicilloic Acid

Amoxicilloic acid is formed via the hydrolytic cleavage of the amide bond within the four-membered β -lactam ring of amoxicillin. This process leads to the loss of antibacterial activity. The degradation of amoxicillin to **amoxicilloic acid** is known to follow pseudo-first-order kinetics and is significantly influenced by pH and temperature.^{[1][2]}

Table 1: Chemical and Physical Properties of Amoxicilloic Acid

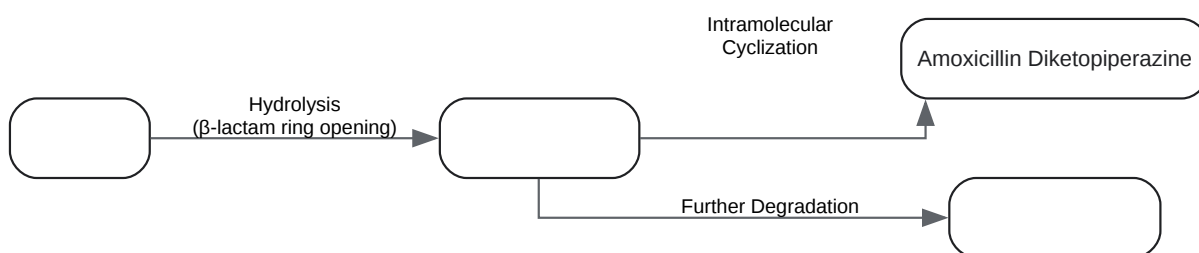
Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₁ N ₃ O ₆ S	--INVALID-LINK--
Molecular Weight	383.4 g/mol	--INVALID-LINK--
IUPAC Name	(2R,4S)-2-[(R)-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid	--INVALID-LINK--
pKa	2.7 (carboxylic acid), 7.4 (amino group), 9.6 (phenolic hydroxyl)	[3]
Appearance	White or almost white crystalline powder	General Knowledge

Table 2: Kinetic Data for Amoxicillin Degradation to Amoxicilloic Acid

Condition	Rate Constant (k)	Half-life ($t_{1/2}$)	Activation Energy (E_a)	Reference
pH 4.0, Simulated Sunlight	0.046 h^{-1}	15.1 h	Not Reported	[4]
pH 5.5, Simulated Sunlight	0.039 h^{-1}	17.8 h	Not Reported	[4]
pH 7.0, Simulated Sunlight	0.031 h^{-1}	22.4 h	Not Reported	[4]
Aqueous Solution, 35°C - 60°C	Not directly reported	Not directly reported	$126.9 \text{ kJ}\cdot\text{mol}^{-1}$	[2][5]
pH 6.53, 40°C	Not directly reported	4.85 h	Not Reported	[6]
pH 8.34, 40°C	Not directly reported	0.11 h	Not Reported	[6]

Note: The degradation of amoxicillin is a complex process, and the rate constants can be influenced by various factors including buffer composition and ionic strength.

The degradation of amoxicillin is catalyzed by both acid and base. The rate of hydrolysis is generally lowest in the pH range of 5.5 to 7.0.[1][6]



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Figure 1: Simplified degradation pathway of amoxicillin.

Analytical Methodologies for Amoxicilloic Acid Determination

Accurate and sensitive analytical methods are crucial for the quantification of **amoxicilloic acid** in pharmaceutical formulations, biological samples, and for stability studies. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly employed technique.

Experimental Protocol: Quantification of Amoxicilloic Acid in Amoxicillin Capsules by HPLC-UV

This protocol provides a general framework for the analysis of **amoxicilloic acid** in commercially available amoxicillin capsules.

1. Materials and Reagents:

- Amoxicillin capsules (e.g., 250 mg or 500 mg)
- **Amoxicilloic acid** reference standard
- HPLC grade acetonitrile
- HPLC grade methanol
- Potassium dihydrogen phosphate (KH_2PO_4)
- Orthophosphoric acid
- Deionized water
- 0.45 μm membrane filters

2. Preparation of Mobile Phase:

- Prepare a phosphate buffer solution (e.g., 0.01M KH_2PO_4) and adjust the pH to 5.0 with orthophosphoric acid.

- The mobile phase typically consists of a mixture of the phosphate buffer and an organic solvent like acetonitrile or methanol. A common ratio is 95:5 (v/v) buffer to organic solvent.^[7]
- Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Preparation of Standard Solutions:

- Accurately weigh a known amount of **amoxicilloic acid** reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1000 µg/mL).
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from the expected limit of quantification (LOQ) to a level exceeding the expected concentration in the samples (e.g., 1-100 µg/mL).

4. Preparation of Sample Solutions:

- Take the contents of several amoxicillin capsules (e.g., 5-10) and mix the powder to ensure homogeneity.
- Accurately weigh a portion of the powder equivalent to a single dose of amoxicillin and transfer it to a volumetric flask.
- Add a known volume of mobile phase, sonicate for approximately 15-20 minutes to dissolve the powder, and then dilute to the mark with the mobile phase.^{[8][9]}
- Filter the solution through a 0.45 µm membrane filter before injection.

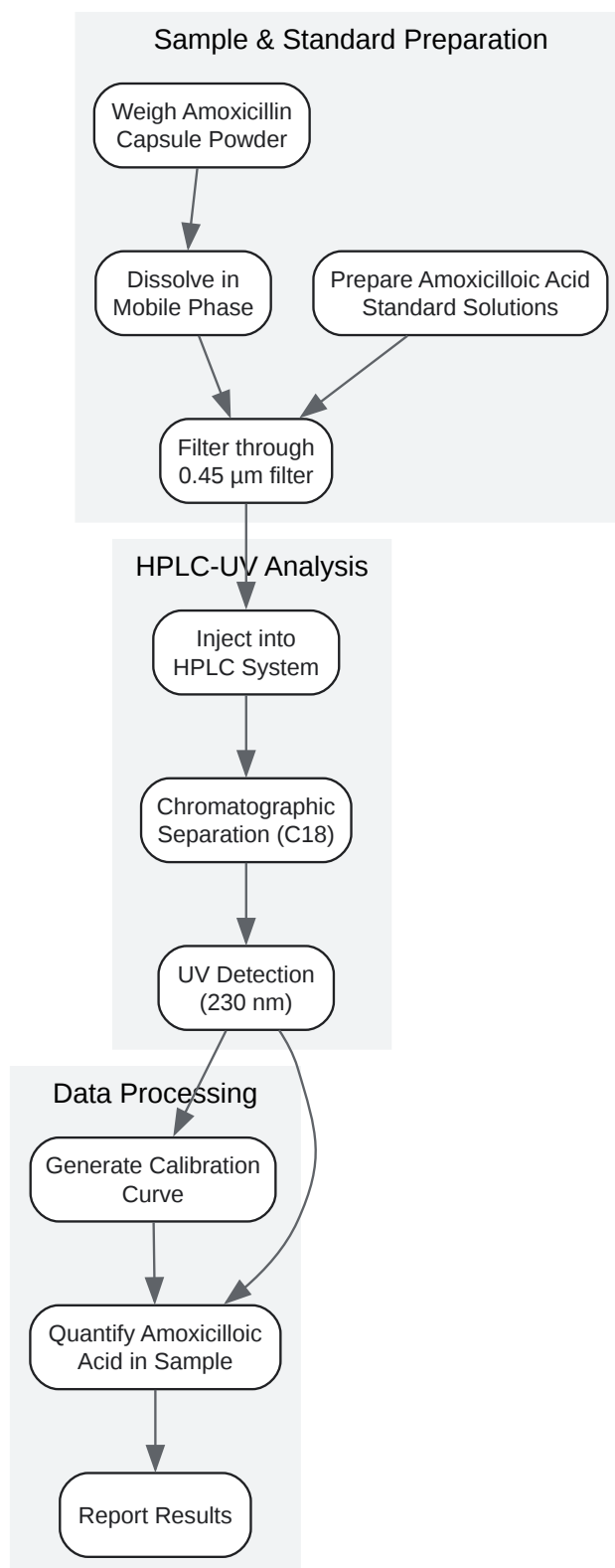
5. HPLC-UV Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: As prepared in step 2.
- Flow Rate: 1.0 - 1.5 mL/min.^[8]
- Injection Volume: 20 µL.
- Column Temperature: Ambient or controlled (e.g., 25°C).

- UV Detection Wavelength: 230 nm.[8]

6. Data Analysis:

- Inject the calibration standards and the sample solutions into the HPLC system.
- Identify the peak corresponding to **amoxicilloic acid** based on its retention time compared to the standard.
- Construct a calibration curve by plotting the peak area of the **amoxicilloic acid** standards against their known concentrations.
- Determine the concentration of **amoxicilloic acid** in the sample solutions by interpolating their peak areas on the calibration curve.
- Calculate the amount of **amoxicilloic acid** per capsule.



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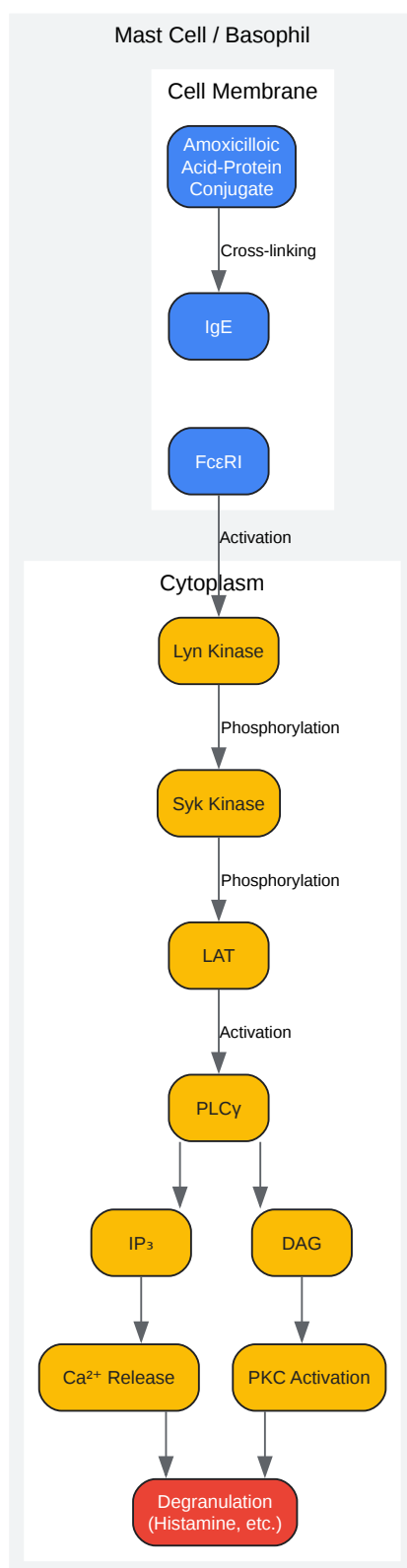
Figure 2: Experimental workflow for HPLC-UV quantification of **amoxicilloic acid**.

Immunological Implications of Amoxicilloic Acid

Amoxicilloic acid is a known hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The covalent binding of **amoxicilloic acid** to host proteins forms immunogenic conjugates that can trigger both immediate and delayed hypersensitivity reactions.

Immediate (Type I) Hypersensitivity Reactions

Immediate allergic reactions to amoxicillin are typically IgE-mediated. The process begins with the formation of **amoxicilloic acid**-protein conjugates, which are then recognized by specific IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This cross-linking of IgE-FcεRI complexes initiates a signaling cascade, leading to the degranulation of these cells and the release of pre-formed and newly synthesized inflammatory mediators, such as histamine, leukotrienes, and prostaglandins. These mediators are responsible for the clinical manifestations of immediate hypersensitivity, including urticaria, angioedema, bronchospasm, and, in severe cases, anaphylaxis.



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Figure 3: IgE-mediated mast cell degranulation pathway initiated by **amoxicilloic acid**.

Delayed (Type IV) Hypersensitivity Reactions

Delayed-type hypersensitivity reactions to amoxicillin, such as maculopapular exanthema, are T-cell mediated.^[10] In this pathway, **amoxicilloic acid**-protein conjugates are processed by antigen-presenting cells (APCs), such as dendritic cells. The resulting haptenated peptides are then presented on Major Histocompatibility Complex (MHC) molecules to drug-specific T-cells. This leads to the activation and proliferation of T-cells, which then orchestrate an inflammatory response by releasing cytokines and chemokines, resulting in the characteristic skin rash that appears hours to days after drug administration.^{[11][12]}

Immunological Diagnostic Tests

The diagnosis of amoxicillin allergy often involves in vivo and in vitro tests to detect sensitization to amoxicillin and its degradation products, including **amoxicilloic acid**.

Table 3: In Vitro Diagnostic Tests for Amoxicillin Allergy

Test	Principle	Sensitivity	Specificity	Reference
Basophil Activation Test (BAT)	Flow cytometric measurement of basophil activation markers (e.g., CD63, CD203c) upon stimulation with the drug.	13% (CD63), 23% (CD203c) for amoxicillin	100% (CD63), 98% (CD203c) for amoxicillin	^[13]
Lymphocyte Transformation Test (LTT)	Measures the proliferation of drug-specific memory T-cells in response to in vitro stimulation with the drug.	Variable, depends on clinical manifestation and protocol	High	^{[14][15]}

Note: The sensitivity and specificity of these tests can vary depending on the patient population, the specific drug determinant used, and the laboratory protocol.

Experimental Protocol: Basophil Activation Test (BAT) for Amoxicilloic Acid Hypersensitivity

This protocol outlines the general steps for performing a BAT to assess immediate hypersensitivity to **amoxicilloic acid**.

1. Reagents and Materials:

- Fresh heparinized whole blood from the patient and a non-allergic control.
- **Amoxicilloic acid** solution (sterile, non-toxic concentrations to be determined by titration, e.g., 1, 10, 100 µg/mL).
- Positive control: Anti-FcεRI antibody or fMLP.
- Negative control: Stimulation buffer (e.g., PBS with calcium and magnesium).
- Staining antibodies: Anti-CD63-PE, Anti-CCR3-PerCP (or other basophil markers), Anti-CD203c-APC.
- Lysing solution.
- Flow cytometer.

2. Procedure:

- Collect fresh heparinized whole blood.
- In separate tubes, incubate aliquots of whole blood with:
 - Negative control (stimulation buffer)
 - Positive control
 - Different concentrations of **amoxicilloic acid** solution
- Incubate at 37°C for a defined period (e.g., 15-30 minutes).

- Stop the activation by adding cold EDTA buffer.
- Add the fluorescently labeled antibodies against basophil surface markers and activation markers.
- Incubate in the dark at 4°C for a defined period (e.g., 20-30 minutes).
- Lyse the red blood cells using a lysing solution.
- Wash the cells with buffer and resuspend in sheath fluid.
- Acquire the samples on a flow cytometer.

3. Data Analysis:

- Gate on the basophil population using specific markers (e.g., CCR3 positive, low side scatter).
- Determine the percentage of activated basophils (e.g., CD63 positive) in each condition.
- Calculate a stimulation index (SI) by dividing the percentage of activated basophils in the presence of **amoxicilloic acid** by the percentage in the negative control. An SI above a certain threshold (e.g., 2) is typically considered a positive result.

Conclusion

Amoxicilloic acid is a critical molecule in the context of amoxicillin therapy, influencing its stability and mediating allergic responses. A thorough understanding of its formation kinetics, analytical determination, and immunopathological roles is essential for the development of safer and more stable amoxicillin formulations. The detailed experimental protocols and data presented in this guide are intended to aid researchers and drug development professionals in their efforts to mitigate the risks associated with **amoxicilloic acid** and improve patient outcomes. Further research is warranted to fully elucidate the complex mechanisms of **amoxicilloic acid**-induced hypersensitivity and to develop more sensitive and specific diagnostic tools.

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